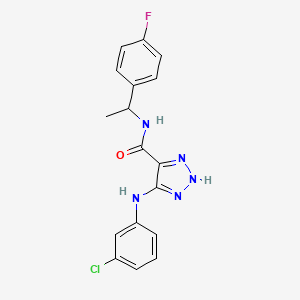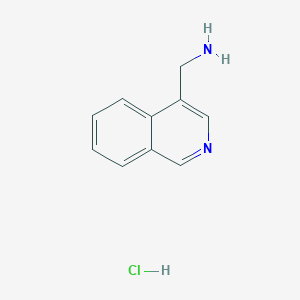![molecular formula C21H18N4O3 B14102509 3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione](/img/structure/B14102509.png)
3'-(2-hydroxy-4-methylphenyl)-1,5'-dimethyl-1'H-spiro[indole-3,4'-pyrrolo[3,4-c]pyrazole]-2,6'(1H,5'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione is a complex heterocyclic compound that features both indole and pyrazole moieties. This compound is notable for its unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the indole and pyrazole rings makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction involving indole derivatives and pyrazole intermediates . The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production while maintaining efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share structural similarities with the pyrazole moiety.
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid are structurally related to the indole moiety.
Uniqueness
The uniqueness of 3’-(2-hydroxy-4-methylphenyl)-1,5’-dimethyl-1’H-spiro[indole-3,4’-pyrrolo[3,4-c]pyrazole]-2,6’(1H,5’H)-dione lies in its spirocyclic structure, which combines the properties of both indole and pyrazole rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C21H18N4O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4-methylphenyl)-1',5-dimethylspiro[1H-pyrrolo[3,4-c]pyrazole-4,3'-indole]-2',6-dione |
InChI |
InChI=1S/C21H18N4O3/c1-11-8-9-12(15(26)10-11)17-16-18(23-22-17)19(27)25(3)21(16)13-6-4-5-7-14(13)24(2)20(21)28/h4-10,26H,1-3H3,(H,22,23) |
Clave InChI |
IAYCUTOIWLPXPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NNC3=C2C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102427.png)
![(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione](/img/structure/B14102435.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102436.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14102439.png)

![7-Bromo-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102444.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102445.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102463.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14102487.png)
![1-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14102492.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14102497.png)
![1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B14102500.png)
